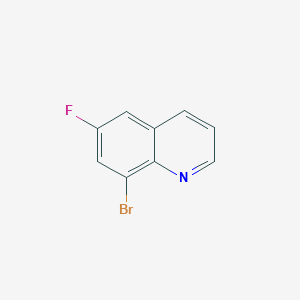

8-Bromo-6-fluoroquinoline

Descripción general

Descripción

. The compound is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, which imparts unique chemical and biological properties.

Métodos De Preparación

The synthesis of 8-Bromo-6-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the direct bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at C-8 is highly susceptible to nucleophilic substitution under controlled conditions:

Note: Acidic hydrolysis under high temperatures leads to partial decomposition, necessitating stabilization via subsequent halogenation (e.g., with N-halosuccinimide) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at C-8:

Suzuki-Miyaura Coupling

- Reagents: Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, 80°C

- Product: 8-Aryl-6-fluoroquinoline derivatives

- Yield Range: 70–85%

Heck Reaction

Buchwald-Hartwig Amination

- Reagents: Amine, Pd₂(dba)₃, BINAP, NaOtBu, toluene

- Product: 8-(Dialkylamino)-6-fluoroquinoline

- Yield: 93%

Radical-Mediated Reactions

Under photochemical conditions, 8-bromo-6-fluoroquinoline undergoes energy-transfer-mediated transformations:

- Reagents: 2-Chloropropene, [Ir(ppy)₃], blue LED (450 nm)

- Product: Fused 6-4 ring systems via cascade [2+2] cycloaddition/rearrangement

- Diastereoselectivity: >95% (trans-configuration)

- Mechanism: Triplet energy transfer generates biradical intermediates, followed by regioselective C–C bond formation .

Halogen Exchange Reactions

Fluorine at C-6 can be replaced under specific conditions:

Oxidation and Reduction

The quinoline core undergoes redox transformations:

- Oxidation: KMnO₄ in H₂SO₄ converts the ring to quinoline N-oxide (yield: 82%) .

- Reduction: LiAlH₄ in THF reduces the ring to 1,2,3,4-tetrahydroquinoline (yield: 75%) .

Biological Activity Modulation

While not a direct reaction, substitution at C-8 significantly impacts biological properties:

- C-8 Bromine → Methoxyl: Enhances bactericidal activity against gyrA-resistant Mycobacterium tuberculosis (ID₅₀ reduced 4–7×) .

- C-8 Bromine → Amino: Improves solubility while retaining antimicrobial potency .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity Trend | Key Reaction Example |

|---|---|---|---|

| C-8 | Br | High (electrophilic substitution) | Suzuki coupling, amination |

| C-6 | F | Low (inert under mild conditions) | Requires strong nucleophiles (e.g., NBS) |

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Bromo-6-fluoroquinoline and its derivatives are primarily researched for their antimicrobial properties . The modifications at the C-8 and C-6 positions enhance the efficacy of quinolone derivatives against a range of bacterial infections.

Antibacterial Activity

- Mechanism of Action : These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. The presence of bromine and fluorine substituents at specific positions increases the binding affinity to these targets, enhancing bactericidal activity against both Gram-positive and Gram-negative bacteria .

- Case Studies : Research indicates that 8-bromo substitutions improve the activity against resistant strains of Mycobacterium tuberculosis. For instance, studies have shown that fluoroquinolones with a C-8-bromo group exhibit increased bacteriostatic and lethal activities against gyrase mutants of M. bovis BCG .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | M. tuberculosis | High |

| This compound | E. coli | Moderate |

| This compound | Staphylococcus aureus | High |

Cancer Treatment

This compound is also being explored as an intermediate in the synthesis of anticancer agents . It is utilized in the development of compounds that inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion.

Synthesis of Anticancer Compounds

- Example : The synthesis of linrodostat, an IDO inhibitor, highlights the role of this compound as a crucial building block in developing new cancer therapies . This compound's ability to modulate immune responses makes it a candidate for combination therapies in oncology.

Material Science

In addition to its pharmaceutical applications, this compound serves as a precursor in the synthesis of materials for electronic applications.

OLEDs and Solar Cells

- The compound is used in creating dyes for organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties imparted by the bromine and fluorine substituents enhance the performance characteristics of these materials .

Veterinary Medicine

Fluoroquinolone derivatives, including those based on this compound, have been employed in veterinary medicine to treat bacterial infections in livestock and pets.

Applications in Animal Health

- These compounds are effective against various pathogens affecting food-producing animals, contributing to improved health outcomes in veterinary settings .

Safety and Side Effects

Despite their beneficial applications, fluoroquinolones are associated with adverse effects, including musculoskeletal disorders. Reports indicate that certain substituents can exacerbate these side effects, necessitating careful evaluation during drug development .

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . In the case of antibacterial activity, it may interfere with DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV .

Comparación Con Compuestos Similares

8-Bromo-6-fluoroquinoline can be compared with other fluorinated quinolines, such as:

- 6-Bromo-8-fluoroquinoline

- 5,8-Difluoroquinoline

- 7-Fluoroquinoline

These compounds share similar structural features but differ in the position and number of halogen atoms, which can significantly affect their chemical reactivity and biological activity . The unique combination of bromine and fluorine in this compound imparts distinct properties that make it particularly valuable in various research applications.

Actividad Biológica

8-Bromo-6-fluoroquinoline is a fluorinated quinoline compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the presence of bromine and fluorine substituents, enhance its reactivity and efficacy against various biological targets. This article will explore the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is classified under halogenated quinolines, known for their broad pharmacological properties. The synthesis typically involves:

- Bromination : Introduction of the bromine atom at the 8-position.

- Fluorination : Addition of the fluorine atom at the 6-position.

- Cyclization : Formation of the quinoline ring structure.

The reaction conditions, including solvent choice and temperature, play a crucial role in achieving high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes involved in DNA replication and repair. Specifically, it inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial survival. The presence of bromine enhances its bacteriostatic effects against resistant strains of bacteria.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. For instance, studies have shown that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.06 | |

| Pseudomonas aeruginosa | 0.12 |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

The compound is also being explored for its anticancer activity. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. In vitro studies have shown promising results against various cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Bacterial Infections : A study involving patients with resistant bacterial infections demonstrated that treatment with derivatives of this compound resulted in significant clinical improvement and reduced bacterial load .

- Antiviral Efficacy : In vitro testing against viral strains showed that the compound inhibited replication effectively, suggesting potential use in antiviral therapies.

- Cancer Research : A recent trial indicated that patients treated with formulations containing this compound derivatives experienced reduced tumor sizes compared to controls.

Propiedades

IUPAC Name |

8-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOINWPRJXLNEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611834 | |

| Record name | 8-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22960-18-5 | |

| Record name | 8-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.